molecular formula C12H16O B8002203 2-Allyl-5-methoxy-1,3-dimethylbenzene

2-Allyl-5-methoxy-1,3-dimethylbenzene

Cat. No.: B8002203
M. Wt: 176.25 g/mol
InChI Key: LSPDEHVSPPZWFT-UHFFFAOYSA-N
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Description

2-Allyl-5-methoxy-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic ethers It features a benzene ring substituted with an allyl group, a methoxy group, and two methyl groups

Synthetic Routes and Reaction Conditions:

  • Alkylation of 5-methoxy-1,3-dimethylbenzene:

      Starting Material: 5-methoxy-1,3-dimethylbenzene.

      Reagents: Allyl bromide, a base such as potassium carbonate.

      Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.

  • Friedel-Crafts Alkylation:

      Reagents: Allyl chloride, aluminum chloride (AlCl₃) as a catalyst.

      Conditions: The reaction is conducted under anhydrous conditions, often in a solvent like dichloromethane, at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Reactions are usually carried out in acidic or neutral aqueous solutions.

      Products: Oxidation of the allyl group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction:

      Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

      Conditions: Reactions are conducted under atmospheric or elevated pressures of hydrogen.

      Products: Reduction of the allyl group results in the formation of 2-propyl-5-methoxy-1,3-dimethylbenzene.

  • Substitution:

      Reagents: Halogens (e.g., bromine), nucleophiles (e.g., sodium methoxide).

      Conditions: Reactions are performed in solvents like chloroform or ethanol.

      Products: Halogenation or nucleophilic substitution at the allyl group or aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

    Halogenating Agents: Bromine, chlorine.

Scientific Research Applications

2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Acts as a precursor for the preparation of various functionalized aromatic compounds.
  • Material Science:

    • Utilized in the development of novel polymers and resins with specific properties.
    • Investigated for its potential use in the fabrication of organic electronic materials.
  • Biological Studies:

    • Explored for its biological activity, including potential antimicrobial and antifungal properties.
    • Studied for its interactions with biological macromolecules.
  • Medicinal Chemistry:

    • Investigated as a potential lead compound for the development of new pharmaceuticals.
    • Examined for its pharmacological effects and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.

    Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 2-Allyl-5-methoxy-1,4-dimethylbenzene:

    • Similar structure but with a different substitution pattern on the benzene ring.
    • Exhibits different reactivity and physical properties.
  • 2-Allyl-4-methoxy-1,3-dimethylbenzene:

    • Another isomer with the methoxy group in a different position.
    • Shows distinct chemical behavior and applications.

Uniqueness:

  • The specific arrangement of the allyl, methoxy, and methyl groups in 2-allyl-5-methoxy-1,3-dimethylbenzene imparts unique reactivity and properties.
  • Its particular substitution pattern makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPDEHVSPPZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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